molecular formula C9H11BrO B1266618 3-Methoxyphenethyl bromide CAS No. 2146-61-4

3-Methoxyphenethyl bromide

Cat. No.: B1266618
CAS No.: 2146-61-4
M. Wt: 215.09 g/mol
InChI Key: LQDHVNHVHAYANB-UHFFFAOYSA-N
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Description

3-Methoxyphenethyl bromide: is an organic compound with the molecular formula C9H11BrO 3-Methoxy-1-(2-bromoethyl)benzene . This compound is characterized by a bromine atom attached to an ethyl group, which is further connected to a methoxy-substituted benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyphenethyl bromide can be synthesized through the bromination of 3-methoxyphenethyl alcohol. The process involves the following steps:

    Dissolution: Dissolve 3-methoxyphenethyl alcohol in an organic solvent such as dichloromethane.

    Addition of Brominating Agent: Slowly add phosphorus tribromide to the solution while maintaining a low temperature to control the reaction rate.

    Reaction: Allow the reaction to proceed at room temperature until completion.

    Workup: Quench the reaction with water and extract the organic layer.

    Purification: Purify the product by distillation or recrystallization to obtain this compound with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Purification Techniques: Using advanced purification techniques such as column chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyphenethyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide.

    Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted phenethyl derivatives.

    Elimination Reactions: Formation of styrene derivatives.

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

Scientific Research Applications

Pharmaceutical Intermediates

3-Methoxyphenethyl bromide serves primarily as an intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active phenethylamines suggests potential pharmacological effects, particularly in the central nervous system.

Neuropharmacology

Research indicates that derivatives of phenethylamines often exhibit significant activity at neurotransmitter receptors, suggesting that this compound may influence mood or cognitive functions through similar pathways. The methoxy substitution is hypothesized to enhance interactions with these receptors, although specific biological activity data remains limited .

Structure-Activity Relationship Studies

In structure-activity relationship (SAR) studies, compounds similar to this compound have been evaluated for their effectiveness as inhibitors of various biological targets, including enzymes involved in neurotransmitter metabolism and receptors linked to cardiovascular functions . For instance, modifications to the phenethyl structure have been shown to alter pharmacological profiles significantly.

Case Study 1: Cardiovascular Effects

A study investigated the bradycardic effects of synthesized compounds related to this compound on guinea pig atria. Results indicated that certain derivatives exhibited comparable potency to established cardiovascular drugs like mibefradil, suggesting potential therapeutic applications in managing heart rate and blood pressure .

Case Study 2: Antimalarial Activity

Another research effort explored the use of phenethylamine derivatives, including those based on this compound, in developing new antimalarial agents. The study highlighted modifications that improved solubility and potency against malaria parasites, indicating a promising avenue for drug development .

Data Tables

Application AreaKey FindingsReferences
Pharmaceutical SynthesisIntermediate for various drugs
NeuropharmacologyPotential CNS activity
Cardiovascular ResearchBradycardic effects comparable to mibefradil
Antimalarial ResearchEnhanced potency against malaria parasites

Mechanism of Action

The mechanism of action of 3-methoxyphenethyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The methoxy group on the benzene ring can also participate in various reactions, influencing the overall reactivity and stability of the compound.

Comparison with Similar Compounds

    2-Methoxyphenethyl bromide: Similar structure but with the methoxy group at the ortho position.

    4-Methoxyphenethyl bromide: Similar structure but with the methoxy group at the para position.

    3-Methylphenethyl bromide: Similar structure but with a methyl group instead of a methoxy group.

Comparison:

    Reactivity: The position of the methoxy group significantly influences the reactivity of the compound. For example, 3-methoxyphenethyl bromide has different electronic effects compared to its ortho and para counterparts.

    Applications: While all these compounds are used in organic synthesis, their specific applications may vary based on their reactivity and the nature of the substituents.

    Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Biological Activity

3-Methoxyphenethyl bromide (CAS Number: 2146-61-4) is an organic compound with the molecular formula C9_9H11_{11}BrO and a molecular weight of 215.09 g/mol. This compound is a derivative of phenethylamine and has garnered interest for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structure of this compound features a methoxy group (-OCH3_3) attached to a phenyl ring, which is further connected to a bromine atom via an ethyl chain. This configuration is critical for its interaction with biological targets.

Pharmacological Properties

  • Sigma Receptor Interaction : Research indicates that compounds similar to this compound interact with sigma receptors, which are implicated in various neurological processes and may play a role in cancer therapy. Sigma ligands have shown promise in enhancing the efficacy of traditional chemotherapeutics by overcoming resistance mechanisms in cancer cells .
  • Antiplasmodium Activity : In structure-activity relationship (SAR) studies, compounds related to this compound have been evaluated for their antimalarial properties. Some derivatives exhibited significant activity against Plasmodium falciparum, suggesting that modifications to the phenethyl moiety can enhance biological efficacy .
  • Cytotoxicity : The cytotoxic effects of related compounds have been studied, revealing low toxicity levels while maintaining selectivity towards target cells, making them potential candidates for further development in cancer therapy .

Table 1: Summary of Biological Activities

CompoundBiological ActivityReference
This compoundSigma receptor ligand; potential anticancer properties
Derivative AAntiplasmodium activity (IC50_{50}: 0.185 μM)
Derivative BLow cytotoxicity; selective for tumor cells

The mechanism of action for this compound and its analogs appears to involve modulation of sigma receptors and other cellular pathways that regulate apoptosis and cell proliferation. This interaction can lead to enhanced therapeutic effects when combined with existing treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 3-Methoxyphenethyl bromide, and how can purity be ensured?

  • Methodology : The compound is commonly synthesized via alkylation of 3-methoxyphenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For high purity (>97%), fractional distillation under reduced pressure is recommended, followed by characterization via GC-MS to confirm absence of byproducts like unreacted alcohol or di-substituted derivatives .
  • Key Considerations : Use anhydrous conditions to avoid hydrolysis. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 8:2) to ensure complete conversion .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.80 (s, 3H, OCH₃), δ 3.50 (t, 2H, CH₂Br), δ 2.90 (t, 2H, CH₂-Ar) .
  • FT-IR : Confirm C-Br stretch at ~550–600 cm⁻¹ and methoxy C-O at ~1250 cm⁻¹ .
  • Elemental Analysis : Validate %C, %H, and %Br to ensure stoichiometric consistency .

Q. How should this compound be stored and handled to maintain stability?

  • Best Practices :

  • Store in amber glass under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and moisture absorption .
  • Use flame-resistant equipment (e.g., spark-free refrigerators) due to flammability risks (Flash Point: 110°C) .
  • Dispose of waste via activated carbon filtration for liquid residues and UV fluorescence checks to confirm complete degradation .

Advanced Research Questions

Q. How can reaction yields be optimized in SN₂ substitutions involving this compound?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity. For example, coupling with potassium cyanide (KCN) in DMF at 60°C achieves >85% yield .
  • Catalysis : Additions of catalytic tetrabutylammonium iodide (TBAI) improve phase transfer in biphasic systems .
  • Kinetic Analysis : Use in situ Raman spectroscopy to monitor bromide ion release and adjust reaction time dynamically .

Q. What mechanisms explain the compound’s instability under basic conditions, and how can this be mitigated?

  • Mechanistic Insight : The methoxy group’s electron-donating effect increases the β-hydrogen’s acidity, promoting elimination (E2) to form styrene derivatives. This is exacerbated in basic media (e.g., NaOH) .
  • Mitigation Strategies :

  • Use low temperatures (0–5°C) and buffered conditions (pH < 8) during nucleophilic substitutions.
  • Replace hydroxide bases with milder alternatives (e.g., K₂CO₃) in biphasic systems .

Q. How does the methoxy group’s position influence reactivity in cross-coupling reactions?

  • Comparative Analysis :

  • Meta-Substitution (3-Methoxy) : The meta-methoxy group reduces steric hindrance compared to para-substituted analogs, enhancing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). However, resonance effects may slightly deactivate the aryl ring .
  • Experimental Validation : Compare coupling rates with 4-methoxyphenethyl bromide using identical conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Track via HPLC to quantify product ratios .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points and spectral data for this compound?

  • Root Cause : Variations often arise from impurities (e.g., residual solvents) or polymorphic forms. For example, melting points range from 25–28°C (pure) to 15–20°C (solvent-contaminated) .
  • Resolution Protocol :

  • Recrystallize from dry hexane and repeat DSC analysis.
  • Cross-validate NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .

Q. Applications in Materials Science

Q. Can this compound serve as a precursor for perovskite solar cell additives?

  • Case Study : Phenethylammonium bromide derivatives are used in perovskite passivation. While 3-methoxy variants are less studied, their electron-rich aryl rings could enhance hole-transport properties. Test via spin-coating with MAPbI₃ and compare device efficiency (e.g., J-V curves under AM1.5G illumination) .

Properties

IUPAC Name

1-(2-bromoethyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDHVNHVHAYANB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175741
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2146-61-4
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002146614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-(3-methoxyphenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40175741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxyphenethyl bromide
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Synthesis routes and methods

Procedure details

To a cold solution of 3-methoxyphenethyl alcohol (7.55 g, 50 mmol) in 20 ml of dry (sieves) methylene chloride, a solution of phosphorus tribromide (7 g, 26 mmol) in 20 ml of methylene chloride was slowly added under nitrogen. The reaction mixture was permitted to warm to ambient temperature overnight. The reaction was then quenched in ice/water slowly and the resulting solution neutralized with 5N NaOH and then extracted with methylene chloride. The combined extracts were washed with water and brine, dried with anhydrous magnesium sulfate and concentrated to give 7.3 g of 3-methoxyphenethyl bromide. A solution of this bromide (7.3 g) in 10 ml of dry tetrahydrofuran (THF) was slowly added to a flask containing magnesium chips (1.03 g) and a small crystal of iodine in 30 ml of THF. The reaction mixture was then heated to reflux for 1 hour. To this mixture which was cooled with ice, a solution of dry acetone (2.2 g) in 10 ml of dry THF was added and the reaction mixture stirred at ambient temperature overnight. The mixture was quenched (0° C.) with a cold solution of NH4Cl followed by 1N HCl. The mixture was extracted with ethyl acetate and dried with anhydrous magnesium sulfate. Concentration and chromatography on silica gel (10-30% ethyl acetate in hexanes) afforded 2.31 g of carbinol. This carbinol (2.3 g) in 4 ml of glacial acetic acid was slowly added to a solution of KCN (2.36 g) and H2SO4 (3.63 g) in 15 ml of acetic acid. The reaction mixture was then stirred at 90° C. (bath temperature) overnight under nitrogen. Additional KCN (3.28 g), H2SO4 (8 ml in 24 ml of acetic acid) and acetic acid (18 ml) were added and the reaction mixture heated overnight. The reaction was quenched by pouring the reaction mixture into ice/water and adjusting the pH of the solution to neutrality with 5N NaOH. The solution was repeatedly extracted with ethyl acetate and the combined extracts backwashed with water and brine and then dried with anhydrous sodium sulfate. Concentration afforded 1.64 g of formamide which was hydrolyzed to the amine in 6N HCl (40 ml) at reflux for 3 hours. The reaction mixture was partially concentrated, diluted with water and the pH of the solution adjusted with 5N NaOH to 12. The solution was extracted with ethyl acetate and the combined extracts backwashed with brine and dried with anhydrous sodium sulfate. Concentration gave 1.2 g of the titled amine.
Quantity
7.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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